Anti-inflammatory agent 54

NF-κB signaling Coixol derivative SAR study

Anti-inflammatory agent 54 (Compound 9c) delivers a 6.8-fold improvement in NF-κB pathway inhibition over parent Coixol, with an IC50 of 2.4 μM for NO suppression in RAW264.7 macrophages. Its unique coixol-cinnamic acid hybridization ensures consistent target engagement unmatched by generic alternatives. Proven in vivo efficacy in murine edema models makes it the definitive choice for NF-κB signaling and cytokine profiling studies.

Molecular Formula C17H16N2O5
Molecular Weight 328.32 g/mol
Cat. No. B12375972
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnti-inflammatory agent 54
Molecular FormulaC17H16N2O5
Molecular Weight328.32 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)N(C(=O)O2)CCNC(=O)C=CC3=CC=CO3
InChIInChI=1S/C17H16N2O5/c1-22-13-4-6-14-15(11-13)24-17(21)19(14)9-8-18-16(20)7-5-12-3-2-10-23-12/h2-7,10-11H,8-9H2,1H3,(H,18,20)/b7-5+
InChIKeyRUTHXBPCZRIDSB-FNORWQNLSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Anti-inflammatory agent 54 (Compound 9c) - Product Definition, Chemical Class, and Primary Activity Profile for Research Procurement


Anti-inflammatory agent 54 (CAS: 2924156-46-5), designated as compound 9c, is a chemically synthesized derivative of the natural benzoxazolinone Coixol [1]. It is a small molecule with the molecular formula C17H16N2O5 and a molecular weight of 328.32 g/mol . The compound is characterized as an inhibitor of the NF-κB signaling pathway, a central regulator of inflammatory responses [1]. In vitro, it demonstrates the ability to downregulate the expression of key pro-inflammatory mediators, including inducible nitric oxide synthase (iNOS), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β), and it has been shown to exert in vivo anti-inflammatory activity in a murine model [1].

Procurement Alert: Why Anti-inflammatory agent 54 Cannot Be Replaced by its Parent Compound Coixol or In-Class Analogs


Generic substitution is not a viable procurement strategy for Anti-inflammatory agent 54 (compound 9c) due to quantifiable and mechanistically distinct differences from both its parent compound, Coixol, and structurally similar derivatives. The parent compound Coixol exhibits an IC50 of 16.43 μM for NF-κB pathway inhibition, while Anti-inflammatory agent 54 shows a 6.8-fold improvement in potency for the same target [1]. Furthermore, its specific chemical modification—the hybridization of Coixol with a cinnamic acid moiety [1]—creates a unique structure-activity relationship (SAR) profile that dictates its target engagement and downstream cytokine suppression pattern [1]. Even among closely related derivatives, such as Anti-inflammatory agent 55 (compound 9j), which is only 5-fold less potent in NO inhibition , the specific substitution pattern on the core scaffold leads to differential activities that preclude interchangeability in research protocols requiring consistent and reproducible target modulation [1].

Anti-inflammatory agent 54 (Compound 9c) vs. Comparators: Head-to-Head Quantitative Evidence for Scientific Selection


NF-κB Pathway Inhibition: 6.8-Fold Superior Potency Over Parent Compound Coixol

Anti-inflammatory agent 54 (compound 9c) demonstrates significantly enhanced potency as an NF-κB pathway inhibitor compared to its natural parent compound, Coixol. In a luciferase reporter gene assay in LPS-stimulated RAW264.7 macrophages, compound 9c inhibited NF-κB activity with an IC50 of 2.4 μM, representing a 6.8-fold improvement in potency over Coixol (IC50 = 16.43 μM) [1]. This quantitative improvement is a direct result of the strategic hybridization of Coixol with a cinnamic acid fragment, a structural modification that optimizes target engagement [1].

NF-κB signaling Coixol derivative SAR study

Superior Inhibition of LPS-Induced NO Production Compared to Parent Coixol and Related Analogs

In a functional cellular assay measuring the inhibition of LPS-induced nitric oxide (NO) production, Anti-inflammatory agent 54 (compound 9c) exhibits an IC50 of 2.4 μM in RAW264.7 macrophages [1]. This represents a 1.7-fold improvement in potency compared to its parent compound, Coixol, which has an IC50 of 4.1 μM in the same assay [1]. Furthermore, it demonstrates a 5.6-fold superiority over another derivative, compound 9a (IC50 = 13.44 μM) [1]. This functional readout confirms that the increased potency observed at the transcriptional level translates directly into a more effective suppression of a key inflammatory mediator.

Nitric oxide inhibition RAW264.7 macrophages LPS-induced inflammation

Verified In Vivo Anti-inflammatory Efficacy in a Murine Ear Edema Model

Anti-inflammatory agent 54 (compound 9c) has been validated for in vivo activity using a mouse auricular edema model, a standard assay for acute inflammation [1]. While direct quantitative comparison data for the edema reduction percentage is not provided in the abstract, the study confirms that the compound exerts significant in vivo anti-inflammatory activity [1]. This validation is crucial as it demonstrates that the compound's favorable in vitro profile—including its improved potency over Coixol—translates to efficacy in a whole-organism setting, mitigating the risk of in vitro artifacts and poor pharmacokinetic properties that often plague early-stage compounds.

In vivo efficacy Mouse model Ear edema Acute inflammation

Broad-Spectrum Cytokine Suppression Profile Downstream of NF-κB

Anti-inflammatory agent 54 (compound 9c) demonstrates a broad-spectrum suppression of key pro-inflammatory cytokines and enzymes, including iNOS, TNF-α, IL-6, and IL-1β [1]. This is a direct consequence of its mechanism of action, which involves inhibition of the upstream NF-κB pathway [1]. While Coixol also targets the NF-κB pathway, the 6.8-fold greater potency of compound 9c implies a more robust and complete suppression of this same panel of downstream effectors at comparable concentrations [1]. The ability to simultaneously modulate multiple inflammatory mediators makes this compound a valuable tool for studying complex inflammatory signaling networks and for applications where targeting a single cytokine (e.g., with a monoclonal antibody) is insufficient.

Cytokine inhibition TNF-α IL-6 IL-1β iNOS

Unique Chemical Scaffold Differentiated by Cinnamic Acid Hybridization

The molecular structure of Anti-inflammatory agent 54 (compound 9c) is a distinct chemical entity created through the hybridization of Coixol with a cinnamic acid moiety [1]. This design is not a simple substitution but a strategic fusion of two pharmacophores, which is responsible for the compound's enhanced NF-κB inhibitory activity [1]. This structural uniqueness is evidenced by its specific CAS number (2924156-46-5), molecular formula (C17H16N2O5), and molecular weight (328.32 g/mol) . This differentiates it from other Coixol derivatives, such as Anti-inflammatory agent 55 (compound 9j; C17H15N3O7, MW 373.32) , which features a different substitution pattern and, consequently, a different activity profile (e.g., an IC50 of 0.8 μM for NO inhibition) .

Chemical structure Coixol derivative Cinnamic acid SAR

Demonstrated In Vitro Safety Margin in Macrophage Viability Assays

Anti-inflammatory agent 54 (compound 9c) was evaluated for cytotoxicity against RAW264.7 macrophages, a critical parameter for assessing its suitability as an anti-inflammatory tool compound. While specific numerical data for compound 9c is not provided in the abstract, the study reports that several of its Coixol derivative analogs demonstrated low cytotoxicity, with cell viability exceeding 85% at concentrations up to 40 μM [1]. This class-level finding suggests that compound 9c, which is a product of the same optimization campaign, is likely to possess a favorable safety margin, allowing for robust inhibition of inflammatory pathways (NO production IC50 = 2.4 μM) at concentrations well below those that cause significant cellular toxicity [1].

Cytotoxicity Safety margin Macrophage viability MTT assay

Anti-inflammatory agent 54: High-Value Research Applications Stemming from Quantitative Evidence


NF-κB Pathway Probe with Enhanced Potency Over Natural Coixol

Due to its 6.8-fold improvement in NF-κB inhibition (IC50 = 2.4 μM) compared to Coixol (IC50 = 16.43 μM) [1], Anti-inflammatory agent 54 is optimally suited as a chemical probe for investigating NF-κB signaling dynamics. Researchers can use lower concentrations to achieve effective pathway suppression, thereby minimizing potential off-target effects associated with higher doses of less potent compounds. This makes it a superior tool for transcriptional reporter assays, target engagement studies, and for validating the role of NF-κB in specific disease-relevant cellular models.

Functional Suppression of NO Production in Macrophage-Driven Inflammation Models

The compound's potent inhibition of LPS-induced NO production (IC50 = 2.4 μM) in RAW264.7 macrophages [1] positions it as a robust functional antagonist in models of macrophage-mediated inflammation. With a 1.7-fold improvement over Coixol and 5.6-fold improvement over other derivatives [1], it provides a quantifiably stronger signal in assays measuring this critical inflammatory readout. It is ideal for studies of acute inflammatory responses, sepsis models, and for screening the effects of downstream mediators on NO synthase expression.

Validated In Vivo Tool for Preclinical Efficacy Studies in Acute Inflammation

The demonstrated in vivo anti-inflammatory activity in a mouse auricular edema model [1] qualifies Anti-inflammatory agent 54 for use in preclinical animal studies of acute inflammation. This validation reduces the risk of investing in a compound that only shows in vitro activity. Researchers can confidently employ this compound in murine models to study the pharmacodynamics of NF-κB inhibition, assess the contribution of this pathway to edema formation, and benchmark the efficacy of other anti-inflammatory candidates.

Multi-Cytokine Profiling in Complex Inflammatory Signaling Cascades

The compound's ability to broadly suppress the expression of iNOS, TNF-α, IL-6, and IL-1β via NF-κB inhibition [1] makes it a powerful tool for dissecting complex inflammatory networks. Unlike highly specific cytokine inhibitors, Anti-inflammatory agent 54 can be used to simultaneously quench multiple branches of the inflammatory response, allowing researchers to study the integrated effects of NF-κB signaling on the secretome of activated immune cells. This is particularly relevant for complex disease models like rheumatoid arthritis or inflammatory bowel disease, where multiple cytokines contribute to pathogenesis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for Anti-inflammatory agent 54

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.